Calomel

Description

Properties

CAS No. |

10112-91-1 |

|---|---|

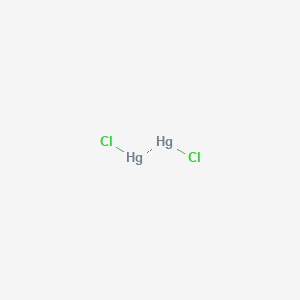

Molecular Formula |

Cl2Hg2 |

Molecular Weight |

472.09 g/mol |

IUPAC Name |

chloromercury |

InChI |

InChI=1S/2ClH.2Hg/h2*1H;;/q;;2*+1/p-2 |

InChI Key |

ZOMNIUBKTOKEHS-UHFFFAOYSA-L |

SMILES |

Cl[Hg].Cl[Hg] |

Canonical SMILES |

Cl[Hg].Cl[Hg] |

density |

7.15 at 68 °F (USCG, 1999) - Denser than water; will sink 7.15 g/cm³ |

Other CAS No. |

10112-91-1 |

physical_description |

Mercurous chloride is an odorless white solid. Sinks in water. (USCG, 1999) Liquid White powder or crystals; practically insoluble (0.0002 g/100 ml of water at 25 deg C); [ATSDR ToxProfiles] WHITE CRYSTALLINE POWDER. |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Solubility in water, mg/l at 25 °C: 4 (practically insoluble) |

Synonyms |

calomel mercurous chloride mercury(I) chloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Calomel (Hg₂Cl₂) for Researchers, Scientists, and Drug Development Professionals

Introduction: Calomel, with the chemical formula Hg₂Cl₂, is a mercury(I) chloride compound that has held a significant, albeit controversial, place in the history of both chemistry and medicine. Historically, it was widely used as a purgative and for the treatment of various ailments, though its use has been discontinued due to mercury toxicity.[1][2] In modern science, this compound is primarily recognized for its use in electrochemistry, particularly in the construction of saturated this compound reference electrodes (SCEs).[1][3][4][5] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and quantitative analysis of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a dense, white or yellowish-white, odorless, and tasteless solid.[3][4][6] It is a covalent compound that is practically insoluble in water, ethanol, and ether.[3][7] Upon exposure to UV light or heat, it decomposes into mercuric chloride (HgCl₂) and elemental mercury.[5] A characteristic reaction of this compound is its disproportionation in the presence of ammonia, forming a black mixture of finely dispersed metallic mercury and mercuric amidochloride, a reaction that historically gave it the name "beautiful black" (from Greek kalos and melas).[1][8][9]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound (Hg₂Cl₂)

| Property | Value | References |

| Molar Mass | 472.09 g/mol | [3] |

| Appearance | White to yellowish-white solid | [3][6] |

| Density | 7.150 g/cm³ | [3] |

| Melting Point | Sublimes at 383 °C (721 °F; 656 K) | [3] |

| Solubility in Water | 0.2 mg/100 mL | [3] |

| Solubility Product (Ksp) | 1.43 x 10⁻¹⁸ | [3] |

| Crystal System | Tetragonal | [1][10] |

Table 2: Crystallographic Data of this compound (Hg₂Cl₂)

| Parameter | Value | References |

| Crystal System | Tetragonal | [1][10] |

| Space Group | I4/mmm | [10] |

| Unit Cell Parameters | a = 4.4795(5) Å, c = 10.9054(9) Å | [1] |

| Hg-Hg Bond Length | 253 pm | [5] |

| Hg-Cl Bond Length | 243 pm | [5] |

Table 3: Thermodynamic Properties of this compound (Hg₂Cl₂)

| Property | Value |

| Standard Molar Entropy (S⦵₂₉₈) | 196 J·mol⁻¹·K⁻¹ |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -265 kJ·mol⁻¹ |

Synthesis of this compound (Hg₂Cl₂)

This compound can be synthesized through several methods. The two most common laboratory-scale methods are precipitation and direct combination of elemental mercury with mercuric chloride.

Experimental Protocol 1: Synthesis by Precipitation

This method involves the precipitation of this compound from a solution of mercury(I) nitrate with a chloride source.

Materials:

-

Mercury(I) nitrate (Hg₂(NO₃)₂)

-

Sodium chloride (NaCl) or Hydrochloric acid (HCl)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare a dilute aqueous solution of mercury(I) nitrate. The exact concentration is not critical, but a starting point of 0.1 M is suitable.

-

In a separate beaker, prepare a solution of sodium chloride or dilute hydrochloric acid of a similar concentration.

-

Slowly add the chloride source solution to the mercury(I) nitrate solution while continuously stirring.

-

A white precipitate of this compound (Hg₂Cl₂) will form immediately.

-

Continue adding the chloride source until no further precipitation is observed.

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration using a Büchner funnel and filter paper.

-

Wash the precipitate several times with distilled water to remove any soluble impurities.

-

Carefully transfer the filtered this compound to a watch glass or evaporating dish.

-

Dry the purified this compound in a drying oven at a temperature below 80°C to avoid decomposition.

Diagram 1: Synthesis of this compound by Precipitation

Caption: Workflow for the synthesis of this compound via precipitation.

Experimental Protocol 2: Synthesis by Direct Combination

This method involves the direct reaction of elemental mercury with mercuric chloride.

Materials:

-

Elemental mercury (Hg)

-

Mercuric chloride (HgCl₂)

-

Mortar and pestle (porcelain)

-

Heating apparatus (e.g., sand bath or heating mantle)

-

Reaction vessel (e.g., a sturdy flask)

Procedure:

-

Caution: This procedure should be performed in a well-ventilated fume hood due to the toxicity of mercury and its compounds.

-

Carefully weigh stoichiometric amounts of elemental mercury and mercuric chloride (1:1 molar ratio).

-

Place the reactants in a porcelain mortar.

-

Gently grind the mixture with a pestle to ensure intimate contact between the reactants.

-

Transfer the mixture to a suitable reaction vessel.

-

Gently heat the mixture in a sand bath or with a heating mantle. The reaction is typically initiated by gentle heating.

-

The reaction Hg + HgCl₂ → Hg₂Cl₂ will proceed.

-

After the reaction is complete, the resulting solid is crude this compound, which may require further purification.

Purification of this compound

Crude this compound may contain impurities such as unreacted starting materials or mercuric chloride. Sublimation is a common and effective method for purifying this compound. A chemical purification process has also been patented.

Experimental Protocol 3: Purification by Sublimation

This method takes advantage of the fact that this compound sublimes at a lower temperature than many non-volatile impurities.

Materials:

-

Crude this compound

-

Sublimation apparatus (including a cold finger)

-

Vacuum pump

-

Heating mantle or oil bath

-

Source of cold water for the cold finger

Procedure:

-

Place the crude this compound in the bottom of the sublimation apparatus.

-

Assemble the sublimation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and evacuate the system. A vacuum is used to lower the sublimation temperature and prevent decomposition.

-

Begin circulating cold water through the cold finger.

-

Gently heat the bottom of the apparatus using a heating mantle or oil bath.

-

The this compound will sublime and deposit as pure crystals on the cold finger.

-

Continue the process until all the this compound has sublimed.

-

Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

-

Carefully and slowly release the vacuum.

-

Disassemble the apparatus and scrape the purified this compound crystals from the cold finger.

Diagram 2: Purification of this compound by Sublimation

Caption: Workflow for the purification of this compound via sublimation.

Experimental Protocol 4: Chemical Purification

This patented process involves the oxidation of this compound to the more soluble mercuric chloride, followed by reduction back to purified this compound.[11][12]

Materials:

-

Impure this compound

-

Oxidizing agent (e.g., chlorine gas)

-

Reducing agent (e.g., hypophosphorous acid)

-

Aqueous slurry setup

-

Filtration apparatus

-

Heating apparatus

Procedure:

-

Create an aqueous slurry of the impure this compound.

-

Oxidize the slurry with an oxidizing agent to convert the this compound to soluble mercuric chloride.

-

Filter the solution to remove any insoluble impurities.

-

Heat the filtrate to above 70°C.

-

Add a reducing agent to the heated filtrate to precipitate purified this compound.

-

Separate the precipitated pure this compound by filtration.

-

Wash the purified this compound with water and dry.

Quantitative Analysis of this compound

The purity of a this compound sample can be determined by various analytical methods, including titration. It is crucial to quantify not only the this compound content but also potential impurities like mercuric chloride and elemental mercury.

Experimental Protocol 5: Mercurimetric Titration for Chloride Content

This method determines the chloride content of a sample by titration with a standard solution of mercuric nitrate. The purity of this compound can be inferred from the chloride percentage.

Materials:

-

This compound sample

-

Standard mercuric nitrate (Hg(NO₃)₂) solution (e.g., 0.1 N)

-

Diphenylcarbazone indicator

-

Nitric acid (HNO₃), dilute

-

Sodium hydroxide (NaOH), dilute

-

Buret, flask, and other standard titration equipment

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent. Given its low solubility, a digestion step may be necessary to bring the chloride into solution.

-

Adjust the pH of the sample solution to between 3.0 and 3.6 using dilute nitric acid or sodium hydroxide.[13]

-

Add a few drops of diphenylcarbazone indicator.

-

Titrate the sample solution with the standard mercuric nitrate solution until a persistent blue-violet color is observed, which indicates the endpoint.[2][13]

-

Record the volume of mercuric nitrate solution used.

-

Calculate the percentage of chloride in the sample and, from this, the purity of the this compound.

Experimental Protocol 6: Permanganate Titration for Mercury(I) Content

This redox titration method can be used to determine the amount of mercury(I) in the this compound sample.

Materials:

-

This compound sample

-

Standard potassium permanganate (KMnO₄) solution (e.g., 0.1 N)

-

Sulfuric acid (H₂SO₄), dilute

-

Standard sodium oxalate (Na₂C₂O₄) for standardization of KMnO₄

-

Buret, flask, heating apparatus, and other standard titration equipment

Procedure: Part A: Standardization of Potassium Permanganate Solution

-

Prepare an approximately 0.1 N KMnO₄ solution by dissolving about 3.2 g of KMnO₄ in 1 liter of distilled water.[1][10] Allow it to stand for 24-48 hours and then filter it through glass wool.[1][7][8]

-

Accurately weigh a sample of primary standard sodium oxalate and dissolve it in a flask with dilute sulfuric acid.

-

Titrate the hot oxalate solution with the KMnO₄ solution until a faint, persistent pink color is observed.[3][10]

-

Calculate the exact normality of the KMnO₄ solution.

Part B: Titration of this compound

-

Accurately weigh a sample of the this compound to be analyzed.

-

Dissolve the sample in a suitable acidic medium.

-

Titrate the sample solution with the standardized KMnO₄ solution. The permanganate will oxidize the mercury(I) to mercury(II).

-

The endpoint is indicated by the first persistent pink color of the excess permanganate ions.

-

Record the volume of KMnO₄ solution used.

-

Calculate the percentage of Hg₂Cl₂ in the sample based on the stoichiometry of the reaction.

Diagram 3: Analytical Workflow for this compound Purity

Caption: Analytical approaches for determining the purity of this compound.

Determination of Mercuric Chloride Impurity

The presence of mercuric chloride (HgCl₂) as an impurity can be a significant concern. Chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC/MS) can be employed for the separation and quantification of HgCl₂.[14] Spectrophotometric methods using specific colorimetric reagents that are selective for Hg(II) ions can also be developed for its determination.[15]

Applications in Research and Drug Development

While its direct medicinal use is obsolete, this compound's properties are still relevant in specific scientific contexts:

-

Electrochemistry: The primary modern application of this compound is in the fabrication of saturated this compound reference electrodes (SCEs).[1][3][4][5] These electrodes provide a stable and reproducible potential, making them essential tools in pH measurements, voltammetry, and other electrochemical studies.[5]

-

Historical Toxicology and Environmental Science: Understanding the properties and reactions of this compound is crucial for historical toxicological studies and for assessing mercury contamination from historical sources.

-

Chemical Synthesis: this compound can serve as a starting material or intermediate in the synthesis of other mercury compounds for research purposes.

Safety Considerations

This compound, like all mercury compounds, is toxic and must be handled with appropriate safety precautions. While its low solubility in water makes it less acutely toxic than mercuric chloride, chronic exposure can lead to mercury poisoning.[4] All experimental work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. All mercury-containing waste must be disposed of according to institutional and environmental regulations.

References

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. youtube.com [youtube.com]

- 3. pharmaguddu.com [pharmaguddu.com]

- 4. biomedres.us [biomedres.us]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]

- 7. Preparation and Standardization of 0.02 M Potassium Permanganate | Pharmaguideline [pharmaguideline.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. innovation.world [innovation.world]

- 10. noblesciencepress.org [noblesciencepress.org]

- 11. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 12. Highly Selective and Sensitive Detection of Hg(II) from HgCl2 by a Simple Rhodamine-Based Fluorescent Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nemi.gov [nemi.gov]

- 14. usu.edu [usu.edu]

- 15. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

An In-depth Technical Guide to the Synthesis of Mercury(I) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal methods for the synthesis of mercury(I) chloride (Hg₂Cl₂), commonly known as calomel. Intended for a specialist audience in research, chemical sciences, and drug development, this document details established experimental protocols, including precipitation, direct combination with sublimation, and photochemical reduction. Each method is presented with a focus on procedural steps, reagent specifications, and safety considerations. Quantitative data, where available in the referenced literature, is summarized to facilitate comparison of synthetic routes. Furthermore, this guide includes workflow diagrams generated using Graphviz (DOT language) to visually represent the experimental processes. Due to the significant toxicity of mercury compounds, stringent safety protocols are emphasized throughout.

Introduction

Mercury(I) chloride is a dense, white to yellowish-white, odorless solid with the chemical formula Hg₂Cl₂.[1] Historically, it has found applications in medicine and electrochemistry, notably as the active component in this compound electrodes.[1][2] While its use in medicine has been largely discontinued due to toxicity concerns, it remains a compound of interest in specialized research and as a precursor for other mercury-containing compounds.[2] The synthesis of high-purity mercury(I) chloride is crucial for these applications, necessitating well-defined and reproducible experimental procedures.

This guide aims to consolidate and present detailed methodologies for the synthesis of mercury(I) chloride, providing researchers and chemical professionals with the necessary information to select and implement a suitable synthetic route for their specific needs.

Safety Precautions

Extreme caution must be exercised when handling mercury and its compounds due to their high toxicity. All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including appropriate gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[3] In case of a spill, specialized mercury spill kits should be used for cleanup.[3] All mercury-containing waste must be disposed of as hazardous waste according to institutional and regulatory guidelines.[3]

Synthesis Methodologies

Three primary methods for the synthesis of mercury(I) chloride are detailed below: precipitation, direct combination and sublimation, and photochemical reduction.

Precipitation Method

The precipitation method involves the reaction of a soluble mercury(I) salt, typically mercury(I) nitrate, with a source of chloride ions.[3] This method is well-suited for laboratory-scale synthesis and generally yields a fine, white powder.

-

Preparation of Mercury(I) Nitrate Solution: Dissolve a precisely weighed amount of mercury(I) nitrate (Hg₂(NO₃)₂) in deionized water containing a small amount of nitric acid to prevent hydrolysis.

-

Precipitation: Slowly add a stoichiometric amount of a chloride salt solution (e.g., sodium chloride or hydrochloric acid) to the mercury(I) nitrate solution with constant stirring. A dense white precipitate of mercury(I) chloride will form immediately.

-

Digestion: Gently heat the suspension with continuous stirring for a period to encourage the formation of larger, more easily filterable particles.

-

Isolation and Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate several times with deionized water to remove any soluble impurities. Filtration using a Buchner funnel is recommended.

-

Drying: Dry the purified mercury(I) chloride in an oven at a low temperature (e.g., 60-80°C) to avoid decomposition.

Precipitation Synthesis Workflow

Direct Combination and Sublimation Method

This method involves the direct reaction of elemental mercury with mercury(II) chloride (HgCl₂), followed by sublimation to purify the resulting mercury(I) chloride.[3] This technique is often used for producing a crystalline form of the product.

-

Mixing of Reactants: In a suitable reaction vessel (e.g., a thick-walled glass tube or a retort), combine stoichiometric amounts of elemental mercury and mercury(II) chloride.

-

Heating and Reaction: Gently heat the mixture in a furnace. The reactants will melt and react to form mercury(I) chloride.

-

Sublimation: Increase the temperature to induce sublimation of the mercury(I) chloride. The sublimate will crystallize in the cooler parts of the apparatus.

-

Collection: Carefully collect the crystalline mercury(I) chloride after the apparatus has cooled down.

Direct Combination and Sublimation Workflow

Photochemical Reduction Method

Mercury(II) chloride can be reduced to mercury(I) chloride through photochemical reactions. This method is of interest for mechanistic studies and can be employed for specific applications where light-induced synthesis is desirable. One such example is the Eder reaction, which involves the reduction of mercury(II) chloride by ammonium oxalate under UV irradiation.

-

Solution Preparation: Prepare an aqueous solution containing mercury(II) chloride and a reducing agent, such as ammonium oxalate or ferrioxalate.[4]

-

Irradiation: Expose the solution to a suitable light source, typically in the UVA range.[4] The progress of the reaction can be monitored by observing the formation of the insoluble mercury(I) chloride precipitate.

-

Isolation and Purification: Once the reaction is complete, isolate the precipitate by filtration. Wash the product thoroughly with deionized water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified mercury(I) chloride under controlled conditions to prevent photo-decomposition.

Photochemical Reduction Workflow

Data Presentation

The quantitative data for the synthesis of mercury(I) chloride can vary significantly based on the specific experimental conditions. The following table summarizes typical data associated with the described methods. It is important to note that yields and purity are highly dependent on the purity of the starting materials and the rigor of the purification process.

| Synthesis Method | Reactants | Typical Yield (%) | Purity (%) | Notes |

| Precipitation | Hg₂(NO₃)₂, NaCl/HCl | >95 | >99 | Yield is generally high due to the low solubility of the product. Purity depends on thorough washing. |

| Direct Combination & Sublimation | Hg, HgCl₂ | Variable | High | The sublimation step is an effective purification method, leading to high-purity crystalline product. |

| Photochemical Reduction | HgCl₂, (NH₄)₂C₂O₄ | Variable | Good | Yield and reaction rate are dependent on light intensity, pH, and the presence of interfering substances.[4] |

Characterization of Mercury(I) Chloride

The identity and purity of the synthesized mercury(I) chloride should be confirmed using appropriate analytical techniques.

-

X-ray Diffraction (XRD): This is a powerful technique to confirm the crystalline structure of the synthesized material and to identify any crystalline impurities.

-

Elemental Analysis: Can be used to determine the elemental composition (Hg, Cl) of the product and to verify its stoichiometry.

-

Infrared (IR) Spectroscopy: While mercury(I) chloride itself has no IR-active vibrations, this technique can be useful for detecting the presence of impurities such as nitrates or oxalates from the synthesis.

Conclusion

This technical guide has outlined the primary methods for the synthesis of mercury(I) chloride, providing detailed experimental protocols and workflows. The choice of synthesis method will depend on the desired purity, physical form (powder vs. crystalline), and scale of the reaction. Given the hazardous nature of mercury compounds, adherence to strict safety protocols is paramount in all synthetic procedures. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. rsc.org [rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CHEM-GUIDE: Preparation, properties and uses of (i) this compound (ii) Corrosive Sublimate [chem-guide.blogspot.com]

- 4. Photochemical reduction and reoxidation of aqueous mercuric chloride in the presence of ferrioxalate and air - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Properties of Calomel (Mercury(I) Chloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calomel, or mercury(I) chloride (Hg₂Cl₂), is a compound with a rich history in both medicine and chemistry. Despite its historical use, its toxicity is now well-understood, limiting its direct therapeutic applications. However, its unique crystal structure and physicochemical properties continue to make it a subject of scientific interest, particularly in materials science and electrochemistry. This technical guide provides a comprehensive overview of the crystal structure and properties of this compound, including detailed data, experimental methodologies, and visual representations of its structural and chemical characteristics.

Crystal Structure of this compound

This compound crystallizes in the tetragonal system, characterized by a unique linear Cl-Hg-Hg-Cl arrangement of atoms. This structure is responsible for many of its distinctive properties, including its high birefringence.

Crystallographic Data

The crystallographic parameters of this compound have been determined through techniques such as X-ray and neutron diffraction.[1][2] The key data are summarized in the table below.

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | |

| Space Group | I4/mmm | [1] |

| Lattice Parameters | a = 4.4795(5) Å, c = 10.9054(9) Å | [1] |

| Unit Cell Volume (V) | 218.83(8) ų | [1] |

| Formula Units (Z) | 2 | [1] |

| Calculated Density (Dᶜ) | 7.162 g/cm³ | [1] |

| Hg-Hg Bond Length | 253 pm |

Crystal Structure Visualization

The following diagram illustrates the unit cell of the this compound crystal structure.

Caption: Unit cell of this compound showing the positions of mercury (Hg) and chlorine (Cl) atoms.

Physicochemical Properties of this compound

This compound exhibits a range of physical and chemical properties that are of interest to researchers. These properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to yellowish-white crystalline solid; darkens on exposure to light | [3][4] |

| Molar Mass | 472.09 g/mol | |

| Density | 7.15 - 7.23 g/cm³ | [3] |

| Mohs Hardness | 1.5 - 2 | [3] |

| Solubility | Insoluble in water | [3][4] |

| Thermal Stability | Decomposes upon heating | |

| Fluorescence | Orange-red under UV light | [3] |

Optical Properties

This compound is particularly noted for its exceptional optical properties, especially its high birefringence.

| Property | Value | Reference(s) |

| Optical Class | Uniaxial (+) | |

| Refractive Indices | n₀ = 1.973, nₑ = 2.656 | |

| Birefringence (Δn) | ~0.683 | |

| Transmission Range | 0.38 - 17 µm |

Experimental Protocols

The characterization of this compound's structure and properties relies on several key experimental techniques. While specific instrument parameters vary between laboratories, the general methodologies are outlined below.

Crystal Structure Determination (X-ray and Neutron Diffraction)

Objective: To determine the crystal system, space group, lattice parameters, and atomic positions of this compound.

Methodology:

-

Sample Preparation: A high-purity, powdered sample of this compound is prepared. For single-crystal X-ray diffraction, a suitable single crystal is mounted on a goniometer head.[5]

-

Data Collection:

-

X-ray Diffraction (XRD): The sample is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ) to produce a diffraction pattern.[6][7][8]

-

Neutron Diffraction: A beam of thermal or cold neutrons is directed at the sample. The scattered neutrons are detected to generate a diffraction pattern. This technique is particularly useful for accurately locating lighter atoms in the presence of heavy atoms.[9][10][11][12]

-

-

Data Analysis (Structure Refinement): The collected diffraction data is processed to determine the peak positions and intensities. This information is then used in a process called structure refinement, often using the Rietveld method for powder data, to determine the crystallographic parameters.[1][13] Software such as SHELX or FullProf is commonly used for this purpose.[14][15]

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. sarthaks.com [sarthaks.com]

- 5. mse.washington.edu [mse.washington.edu]

- 6. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 7. moodle2.units.it [moodle2.units.it]

- 8. chemistry.beloit.edu [chemistry.beloit.edu]

- 9. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 10. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. rsc.org [rsc.org]

- 15. neutrons2.ornl.gov [neutrons2.ornl.gov]

An In-depth Technical Guide to the Solubility of Calomel (Mercury(I) Chloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calomel (mercury(I) chloride, Hg₂Cl₂) in various solvents. This compound, a compound with historical significance in medicine and continued relevance in electrochemistry, exhibits complex solubility behavior that is critical to understand for its safe handling, application, and the development of related chemical processes. This document details quantitative solubility data, explores the chemical interactions governing its dissolution, provides detailed experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.

Quantitative Solubility Data

This compound is generally classified as a sparingly soluble salt in water and is practically insoluble in many organic solvents. Its solubility is significantly influenced by the presence of certain ions, particularly those that can form complex ions with mercury(I). The following tables summarize the available quantitative data on the solubility of this compound.

Table 1: Solubility of this compound in Aqueous and Non-Aqueous Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Ksp | Citation(s) |

| Water | 20 | 0.0002 | 4.2 x 10⁻⁶ | - | [1] |

| Water | 25 | 0.0002 | 4.2 x 10⁻⁶ | 1.43 x 10⁻¹⁸ | [2] |

| Water (Calculated) | 25 | - | 8.4 x 10⁻⁶ | - | [3] |

| Ethanol | Standard | Insoluble | - | - | [2] |

| Diethyl Ether | Standard | Insoluble | - | - | [2] |

| Sulfuric Acid (hot, concentrated) | - | Soluble | - | - | [1] |

Table 2: Solubility Product (Ksp) of this compound in Water at Various Temperatures

| Temperature (K) | Temperature (°C) | Solubility Product (Ksp) in mol²/kg⁻² | Citation(s) |

| 278.15 | 5 | 5.65 x 10⁻²⁰ | [3] |

| 298.15 | 25 | 1.433 x 10⁻¹⁸ | [3] |

| 318.15 | 45 | 1.73 x 10⁻¹⁷ | [3] |

Factors Influencing the Solubility of this compound

The solubility of this compound is not a simple dissolution process in many solvent systems. It is often governed by chemical equilibria, including disproportionation and complex ion formation.

Common Ion Effect

In aqueous solutions containing a common ion (Cl⁻), the solubility of this compound is suppressed. According to Le Chatelier's principle, an increase in the concentration of chloride ions from a source such as sodium chloride or hydrochloric acid will shift the dissolution equilibrium of Hg₂Cl₂ to the left, favoring the solid state and thus decreasing its solubility.

Complex Ion Formation

The solubility of this compound can be significantly enhanced in the presence of ligands that form stable complexes with the mercury(I) ion (Hg₂²⁺) or, more commonly, with the mercuric ion (Hg²⁺) after disproportionation.

-

Ammonia: this compound reacts with aqueous ammonia, leading to a disproportionation reaction that produces elemental mercury (black) and mercuric amidochloride (white), which is a soluble complex.[2]

-

Thiosulfate: Sodium thiosulfate solutions can increase the solubility of this compound by forming stable thiosulfate complexes with mercury ions.

-

Iodide: In the presence of potassium iodide, this compound's solubility is expected to increase due to the formation of stable mercury-iodide complexes.

Acidic Solutions

-

Non-oxidizing Acids (e.g., cold, dilute HCl, H₂SO₄): this compound is generally considered insoluble in cold, dilute non-oxidizing acids.

-

Oxidizing Acids (e.g., Nitric Acid, Aqua Regia): Oxidizing acids will react with this compound, leading to its decomposition and the formation of soluble mercury(II) salts. For instance, aqua regia (a mixture of concentrated nitric acid and hydrochloric acid) converts this compound into the soluble mercuric chloride (HgCl₂).

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires sensitive analytical techniques. Below are detailed methodologies for two common experimental approaches.

Potentiometric Determination of the Solubility Product (Ksp)

This method involves measuring the potential of an electrochemical cell to determine the equilibrium concentration of the ions in a saturated solution.

Materials and Apparatus:

-

This compound (Hg₂Cl₂)

-

Potassium nitrate (KNO₃) salt bridge

-

Mercury electrode

-

Saturated this compound Electrode (SCE) as a reference electrode

-

High-impedance voltmeter or potentiometer

-

Magnetic stirrer and stir bar

-

Thermostated water bath

-

Standard glassware

Procedure:

-

Cell Setup: Construct an electrochemical cell consisting of a mercury electrode immersed in a saturated solution of this compound in a thermostated beaker.

-

Connect this half-cell to a reference electrode (SCE) via a KNO₃ salt bridge.

-

Equilibration: Add an excess of solid this compound to deionized water in the beaker and stir the solution vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure saturation.

-

Potential Measurement: Stop the stirring and allow the undissolved solid to settle. Measure the potential difference between the mercury electrode and the reference electrode.

-

Calculations:

-

The measured cell potential (E_cell) is related to the potential of the mercury electrode (E_Hg) and the reference electrode (E_ref) by the equation: E_cell = E_Hg - E_ref.

-

The potential of the mercury electrode is given by the Nernst equation: E_Hg = E°_Hg₂²⁺/Hg - (RT/2F)ln(1/[Hg₂²⁺]), where E°_Hg₂²⁺/Hg is the standard reduction potential for the Hg₂²⁺/Hg couple.

-

From the calculated [Hg₂²⁺], the solubility product (Ksp) can be determined using the expression: Ksp = [Hg₂²⁺][Cl⁻]².

-

Conductometric Determination of Solubility

This method relies on measuring the electrical conductivity of a saturated solution of the sparingly soluble salt.

Materials and Apparatus:

-

This compound (Hg₂Cl₂)

-

Conductivity meter and conductivity cell

-

Magnetic stirrer and stir bar

-

Thermostated water bath

-

Standard glassware

-

Deionized water with low conductivity

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound by stirring an excess of the solid in a known volume of high-purity deionized water at a constant temperature until equilibrium is reached.

-

Conductivity Measurement of Water: Measure the specific conductance of the deionized water (κ_water) used to prepare the solution.

-

Conductivity Measurement of Saturated Solution: Carefully filter the saturated solution to remove any undissolved solid. Measure the specific conductance of the saturated this compound solution (κ_solution).

-

Calculations:

-

The specific conductance of this compound (κ_this compound) is calculated by subtracting the conductance of the water: κ_this compound = κ_solution - κ_water.

-

The molar conductivity (Λ_m) of the this compound solution is related to its specific conductance and molar solubility (S) by the equation: Λ_m = 1000 * κ_this compound / S.

-

For a sparingly soluble salt, the molar conductivity at this high dilution can be approximated by the molar conductivity at infinite dilution (Λ°_m), which is the sum of the limiting ionic conductivities of the constituent ions: Λ°_m(Hg₂Cl₂) ≈ λ°(Hg₂²⁺) + 2λ°(Cl⁻). These values can be found in reference tables.

-

The molar solubility (S) can then be calculated as: S = 1000 * κ_this compound / (λ°(Hg₂²⁺) + 2λ°(Cl⁻)).

-

Finally, the solubility product is calculated as Ksp = 4S³.

-

Visualizations of Core Concepts

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows related to the solubility of this compound.

References

The Toxicity and Health Effects of Calomel: A Technical Guide

Abstract

Calomel, or mercurous chloride (Hg₂Cl₂), is a mercury compound with a long and storied history in medicine, once lauded as a panacea for a multitude of ailments. However, its use dramatically declined with the growing understanding of its significant toxicity. This technical guide provides an in-depth analysis of the toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. It covers the physicochemical properties, historical applications, toxicokinetics, and the multifaceted health effects of this compound. Detailed summaries of quantitative toxicity data are presented in tabular format for comparative analysis. Furthermore, this guide outlines key experimental protocols for assessing this compound-induced toxicity and visualizes the core mechanisms of its action through detailed diagrams.

Introduction

Mercurous chloride, commonly known as this compound, is a dense, white to yellowish-white powder that is poorly soluble in water.[1] Historically, it was a prominent component of the medical pharmacopeia from the 16th to the 20th century, utilized as a purgative, diuretic, and antiseptic, and was even used in teething powders for infants.[2][3][4] The name "this compound" is derived from the Greek words "kalos" (beautiful) and "melas" (black), referring to its reaction with ammonia which produces a black mixture of metallic mercury and mercury(II) amidochloride.[2] Despite its widespread use, the administration of this compound often led to severe and sometimes fatal mercury poisoning.[5] This guide aims to provide a comprehensive technical overview of the toxicity and adverse health effects associated with this compound exposure.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | Hg₂Cl₂ | [2] |

| Molar Mass | 472.09 g/mol | [6] |

| Appearance | White to yellowish-white crystalline powder | [2] |

| Solubility in water | 0.002 g/L at 25°C | [7] |

| Density | 7.15 g/cm³ | [2] |

| Melting Point | 400 °C (decomposes) | [2] |

| Vapor Pressure | Negligible at room temperature | [8] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While this compound's low solubility in water limits its absorption from the gastrointestinal tract, it is not entirely benign.[1] A portion of ingested this compound can be oxidized to the more soluble and toxic mercuric chloride (HgCl₂) in the gastrointestinal tract, which is then absorbed.[9][10] Once absorbed, mercury is distributed throughout the body, with the kidneys being the primary site of accumulation for inorganic mercury.[11][12]

Mercury has a high affinity for sulfhydryl groups in proteins and enzymes, leading to their dysfunction.[1] This interaction is a key aspect of its mechanism of toxicity. Inhaled mercury vapor, which can be released from this compound-containing products, is readily absorbed through the lungs and can cross the blood-brain barrier.[2] Excretion of inorganic mercury occurs primarily through the urine and feces.[2]

Health Effects and Organ-Specific Toxicity

Exposure to this compound can lead to a range of adverse health effects, from acute to chronic, affecting multiple organ systems.

Gastrointestinal Toxicity

Oral ingestion of this compound can cause severe gastrointestinal irritation.[5] Symptoms of acute poisoning include a metallic taste, nausea, vomiting, abdominal pain, and bloody diarrhea.[2][13] High doses can lead to corrosive damage to the lining of the digestive tract.[5]

Nephrotoxicity

The kidneys are a primary target for inorganic mercury, including that derived from this compound.[10][11] Mercury accumulates in the renal tubules, leading to cellular damage and necrosis.[11] This can result in acute renal failure, characterized by a decrease or cessation of urine output.[10] Chronic exposure to lower doses can also lead to kidney damage.[13]

Neurotoxicity

While inorganic mercury does not cross the blood-brain barrier as readily as organic mercury, chronic exposure can still lead to neurological damage.[14] Symptoms of chronic mercury poisoning, often referred to as "erethism," include tremors, memory loss, anxiety, and personality changes.[15] Inhalation of mercury vapor from this compound is a more direct route for neurotoxicity.[2]

Acrodynia (Pink Disease)

Historically, the use of this compound in teething powders was a major cause of acrodynia, or "pink disease," in infants and young children.[15][16] This condition is characterized by painful, pink discoloration of the hands and feet, excessive sweating, irritability, and photophobia.[16][17] The discontinuation of this compound in pediatric products led to a sharp decline in the incidence of acrodynia.[18]

Dermal and Mucous Membrane Effects

Direct contact with this compound can cause skin irritation.[5] High doses of this compound were historically known to cause gangrene of the mouth, leading to the loss of teeth and facial disfigurement.[2][5]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for mercurous chloride and the related, more soluble mercuric chloride.

Table 1: Acute Lethal Dose (LD₅₀) and Lethal Concentration (LC₅₀) Data

| Chemical | Species | Route | LD₅₀/LC₅₀ | Reference |

| Mercurous Chloride | Rat | Oral | 210 mg/kg | [19] |

| Mercurous Chloride | Rat | Dermal | > 1500 mg/kg | [17] |

| Mercuric Chloride | Rat | Oral | 25.9 - 77.7 mg/kg | [12] |

| Mercuric Chloride | Rabbit | Dermal | 41 mg/kg | [20] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

| Chemical | Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Endpoint | Reference |

| Mercuric Chloride | Rat | 28 days | Oral | - | 0.23 | Renal effects | [5] |

| Mercuric Chloride | Rat | 90 days | Oral | 0.23 | 0.92 | Renal effects | [5] |

| Mercuric Chloride | Rat | 2 years | Gavage | - | 1.8 (males) | Decreased body weight, nasal inflammation | [21] |

| Mercuric Chloride | Mouse | 2 years | Gavage | - | 4.0 | Nephropathy | [21] |

Table 3: Reference Doses (RfD) and Tolerable Intake

| Chemical | Agency | Value | Endpoint | Reference |

| Inorganic Mercury (as Mercuric Chloride) | US EPA | 0.0003 mg/kg/day (Oral RfD) | Autoimmune effects | [2] |

| Methylmercury | US EPA | 0.0001 mg/kg/day (Oral RfD) | Developmental Neurotoxicity | [1] |

Mechanisms of Toxicity

The toxicity of this compound is fundamentally linked to the bioavailability of mercury ions. The primary mechanisms of action include:

-

Interaction with Sulfhydryl Groups: Mercury has a high affinity for the sulfhydryl (-SH) groups found in amino acids like cysteine, which are crucial components of many proteins and enzymes.[1] By binding to these groups, mercury can inactivate enzymes, disrupt protein structure, and interfere with cellular processes.

-

Oxidative Stress: Mercury exposure can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting cellular antioxidants, such as glutathione.[5] This leads to damage to lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: Mercury can accumulate in mitochondria, impairing their function and leading to a decrease in ATP production and an increase in ROS generation.

-

Disruption of Calcium Homeostasis: Mercury can interfere with intracellular calcium signaling, which is critical for numerous cellular functions, including neurotransmission and muscle contraction.

Below is a diagram illustrating the general workflow for assessing mercury-induced toxicity in an animal model.

The following diagram illustrates a simplified signaling pathway for inorganic mercury-induced oxidative stress and cell injury.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the toxicological assessment of this compound and other mercury compounds.

In Vivo Toxicity Studies (Rodent Model)

This protocol is based on the methodologies described in the National Toxicology Program (NTP) Technical Report 408 for mercuric chloride.[3]

-

Animals: F344/N rats and B6C3F1 mice are commonly used. Animals are housed in controlled environments with regulated temperature, humidity, and light cycles.

-

Test Substance Preparation: this compound is typically administered as a suspension in deionized water or another appropriate vehicle. The concentration is adjusted to deliver the desired dose in a specific volume (e.g., 5 mL/kg for rats).

-

Administration: The test substance is administered by gavage, 5 days a week, for the duration of the study (e.g., 16 days, 13 weeks, or 2 years).

-

Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly.

-

Clinical Pathology: At the end of the study, blood is collected for hematology and clinical chemistry analyses. Urine may also be collected for urinalysis.

-

Necropsy and Histopathology: A complete necropsy is performed on all animals. Organs are weighed, and tissues are collected, fixed in 10% neutral buffered formalin, and processed for microscopic examination.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

This protocol is a generalized method for assessing DNA damage.

-

Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., peripheral blood lymphocytes, liver cells).

-

Slide Preparation: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then carried out at a low voltage.

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: The slides are examined using a fluorescence microscope. Damaged DNA migrates from the nucleus, forming a "comet" shape. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Assessment of Oxidative Stress

-

Tissue Homogenization: Tissues (e.g., kidney, brain) are homogenized in a suitable buffer on ice.

-

Measurement of Lipid Peroxidation: Malondialdehyde (MDA), a product of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

Measurement of Glutathione (GSH) Levels: GSH levels are quantified using various methods, often involving the reaction of GSH with a chromogenic substrate.

-

Antioxidant Enzyme Activity Assays: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using spectrophotometric assays.

Conclusion

This compound, once a staple of medical practice, is now recognized as a significant toxicant. Its adverse health effects, primarily targeting the gastrointestinal tract, kidneys, and nervous system, are a direct consequence of mercury's ability to disrupt fundamental cellular processes. While its use in medicine has been discontinued, the potential for exposure from historical sources and certain traditional remedies remains. A thorough understanding of the toxicology of this compound is crucial for public health professionals, researchers, and clinicians who may encounter cases of mercury poisoning. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued investigation of mercury-induced toxicity and the development of effective therapeutic strategies.

References

- 1. Exposure to Inorganic Mercury Causes Oxidative Stress, Cell Death, and Functional Deficits in the Motor Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Abstract for TR-408 [ntp.niehs.nih.gov]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. search.library.ucr.edu [search.library.ucr.edu]

- 6. researchgate.net [researchgate.net]

- 7. Methylmercury induces neuronal cell death by inducing TNF-α expression through the ASK1/p38 signaling pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. public.pensoft.net [public.pensoft.net]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. researchgate.net [researchgate.net]

- 11. NTP Technical Reports Index [ntp.niehs.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ecetoc.org [ecetoc.org]

- 15. 21stcenturypathology.com [21stcenturypathology.com]

- 16. youtube.com [youtube.com]

- 17. Mercury Toxicity and Neurogenesis in the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effects of chronic mercuric chloride ingestion in female Sprague–Dawley rats on fertility and reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Physical and Optical Properties of the Mineral Calomel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calomel, a mercury chloride mineral with the chemical formula Hg₂Cl₂, has a storied history, once finding use in medicine before its toxic properties were fully understood.[1][2][3] Today, its unique physical and optical characteristics make it a subject of interest for researchers and scientists in various fields. This technical guide provides a comprehensive overview of the core physical and optical properties of this compound, complete with detailed experimental protocols for their determination and visualizations to aid in understanding its classification and identification. Due to its mercury content, proper safety precautions, including wearing personal protective equipment and ensuring adequate ventilation, should be followed when handling this compound.[4]

Physical Properties of this compound

The physical properties of a mineral are those that can be observed or measured without changing its chemical composition. For this compound, these properties are quite distinctive and are summarized in the table below.

| Property | Value |

| Chemical Formula | Hg₂Cl₂ |

| Crystal System | Tetragonal |

| Hardness (Mohs) | 1.5 - 2 |

| **Density (g/cm³) ** | 7.15 (measured) - 7.23 (calculated) |

| Cleavage | Good on {110}, Imperfect on {011} |

| Fracture | Conchoidal |

| Luster | Adamantine |

| Color | Colorless, white, grayish, yellowish white, yellowish grey to ash-grey, brown; darkens upon exposure to light. |

| Streak | Light yellowish white |

| Tenacity | Sectile |

Optical Properties of this compound

The optical properties of this compound describe its behavior in the presence of light and are crucial for its identification using petrographic microscopy.

| Property | Value |

| Optical Class | Uniaxial (+) |

| Refractive Indices | nω = 1.973, nε = 2.656 |

| Birefringence (δ) | 0.683 |

| Diaphaneity | Transparent to translucent |

| Pleochroism | Weak |

| Fluorescence | Brick-red under UV light |

Experimental Protocols

The following are detailed methodologies for determining the key physical and optical properties of this compound.

Determination of Mohs Hardness

The Mohs hardness scale is a relative scale of mineral hardness, where a harder mineral will scratch a softer one.

-

Procedure:

-

Select a fresh, clean surface on the this compound specimen.

-

Attempt to scratch the surface with an object of known hardness from the Mohs scale (e.g., a fingernail with a hardness of 2.5).

-

Press the point of the known material firmly against the surface of the this compound.

-

Observe if a scratch is made. A true scratch will be a visible groove, not just a trail of powdered material that can be rubbed away.[5][6][7]

-

If the fingernail (2.5) scratches the this compound, but the this compound does not scratch the fingernail, the hardness of this compound is less than 2.5. By testing against other known materials (e.g., gypsum, hardness 2), the range of 1.5-2 can be confirmed.

-

Determination of Specific Gravity (Density)

Specific gravity is the ratio of the density of a mineral to the density of water. Hydrostatic weighing is a common method for its determination.

-

Procedure:

-

Weigh the dry this compound specimen in air using a digital scale and record the weight (W_air).

-

Suspend the specimen from a thin thread and immerse it completely in a beaker of water placed on the scale. Ensure the specimen is not touching the sides or bottom of the beaker.

-

Record the weight of the specimen in water (W_water).

-

The specific gravity (SG) is calculated using the formula: SG = W_air / (W_air - W_water)[8][9][10][11]

-

Observation of Cleavage and Fracture

Cleavage is the tendency of a mineral to break along flat, planar surfaces, while fracture is the breakage of a mineral along irregular surfaces.

-

Procedure:

-

Examine a broken surface of the this compound specimen, preferably with a hand lens or microscope.

-

Look for the presence of flat, reflective surfaces. These are cleavage planes.

-

Note the number of distinct cleavage directions and the quality of the surfaces (e.g., perfect, good, poor). For this compound, there is good cleavage on {110} planes and imperfect cleavage on {011} planes.

-

A goniometer can be used to measure the angles between cleavage planes to aid in identification.[12][13]

-

Observe any surfaces that are not flat and describe their texture. This compound exhibits a conchoidal fracture, which is a smooth, curved surface resembling the inside of a seashell.[14][15]

-

Determination of Streak

The streak of a mineral is the color of its powder.

-

Procedure:

Determination of Refractive Indices and Birefringence (Becke Line Method)

The Becke line method is an immersion technique used to determine the refractive index of a mineral relative to a liquid of known refractive index.

-

Procedure:

-

Place a small fragment of this compound on a microscope slide and add a drop of a calibrated immersion oil with a known refractive index. Place a cover slip over the fragment.

-

Using a petrographic microscope, focus on the edge of the mineral fragment.

-

Slightly raise the microscope tube (increase the focal distance). A bright line, the Becke line, will appear to move into the substance with the higher refractive index.[15][20][21][22]

-

Repeat the process with different immersion oils until an oil is found where the Becke line is minimized or disappears, indicating a match between the refractive index of the oil and the mineral.

-

For an anisotropic mineral like this compound, this procedure is performed with plane-polarized light. The stage is rotated to determine the two principal refractive indices (nω and nε).

-

Birefringence (δ) is the difference between the highest and lowest refractive indices (δ = nε - nω). A Berek compensator can be used for the precise measurement of retardation, from which birefringence can be calculated if the thickness of the mineral is known.[14][23][24][25][26]

-

Visualizations

Classification of this compound

The following diagram illustrates the classification of this compound based on its key physical and optical properties.

Caption: Classification of this compound based on its properties.

Experimental Workflow for Mineral Identification

This diagram outlines a logical workflow for identifying an unknown mineral, using the determination of this compound's properties as an example.

Caption: Workflow for identifying an unknown mineral sample.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. Unregulated potions still cause mercury poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. rocksandminerals.com [rocksandminerals.com]

- 6. How to Perform the Mohs Hardness Test [thoughtco.com]

- 7. Mohs Hardness Scale: Testing the Resistance to Being Scratched [geology.com]

- 8. Quick Test Method for Determining Specific Gravity of Mineral Specimens [johnbetts-fineminerals.com]

- 9. How to Find and Determine the Specific Gravity of a Rock - 911Metallurgist [911metallurgist.com]

- 10. quora.com [quora.com]

- 11. mindat.org [mindat.org]

- 12. Mineral Identification Key Cleavage [minsocam.org]

- 13. people.wou.edu [people.wou.edu]

- 14. mvi-inc.com [mvi-inc.com]

- 15. jm-derochette.be [jm-derochette.be]

- 16. Streak Test for Minerals - using a porcelain streak plate [geology.com]

- 17. How To Use A Streak Plate To Identify Minerals [rockchasing.com]

- 18. quora.com [quora.com]

- 19. youtube.com [youtube.com]

- 20. opengeology.in [opengeology.in]

- 21. ocw.mit.edu [ocw.mit.edu]

- 22. asteetrace.org [asteetrace.org]

- 23. The Berek Compensator [evidentscientific.com]

- 24. The Berek Compensator [evidentscientific.com]

- 25. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy - The Berek Compensator [micro.magnet.fsu.edu]

- 26. alanwood.net [alanwood.net]

An In-depth Technical Guide to the Reaction of Calomel with Ammonia

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive examination of the chemical reaction between mercurous chloride (Hg₂Cl₂), commonly known as calomel, and ammonia (NH₃). This reaction is a classic example of a disproportionation reaction and is significant in inorganic qualitative analysis for the identification of the mercury(I) ion.

Core Reaction Mechanism

The interaction between this compound and aqueous ammonia is characterized as a disproportionation, or dismutation, reaction. In this type of redox reaction, a single species is simultaneously oxidized and reduced.[1][2][3][4] In the case of this compound, the mercury(I) ion (Hg₂²⁺), which has an oxidation state of +1, is converted into elemental mercury (oxidation state 0) and mercury(II) amidochloride (oxidation state +2).[5]

The balanced chemical equation for this reaction is:

Hg₂Cl₂(s) + 2NH₃(aq) → Hg(l) + HgNH₂Cl(s) + NH₄Cl(aq) [3][4]

This reaction proceeds readily upon the addition of aqueous ammonia to solid this compound, resulting in a characteristic dark grey to black precipitate.[1]

Oxidation and Reduction Half-Reactions

-

Reduction: One mercury(I) atom gains an electron to form elemental mercury.

-

Hg⁺ + e⁻ → Hg⁰

-

-

Oxidation: The other mercury(I) atom loses an electron to form a mercury(II) compound.

-

Hg⁺ → Hg²⁺ + e⁻

-

The ammonia acts as both a reactant and a complexing/precipitating agent, facilitating the formation of the stable mercury(II) amidochloride product.

Products of the Reaction

The reaction yields a heterogeneous mixture containing both solid and aqueous products. The insoluble components form a mixed precipitate.

-

Elemental Mercury (Hg): The reduction of the mercury(I) ion produces metallic mercury. In this reaction, it is formed as a very finely divided black powder.[1][5] This elemental mercury is responsible for the dark, often black, appearance of the resulting precipitate.[5]

-

Mercury(II) Amidochloride (HgNH₂Cl): This compound, also known as ammoniated mercury or "white precipitate," is formed from the oxidation of the mercury(I) ion.[5][6] It is a white, solid substance that is insoluble in water.[5][6] Structurally, it exists as a one-dimensional polymer.[6]

-

Ammonium Chloride (NH₄Cl): This is a soluble salt that remains in the aqueous phase of the reaction mixture.[3]

The final precipitate is therefore a mixture of black elemental mercury and white mercury(II) amidochloride.[1]

Data Presentation: Properties of Reactants and Products

While specific reaction yields are highly dependent on experimental conditions, the fundamental properties of the involved substances are well-documented.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Oxidation State of Hg | Solubility in Water |

| Reactants | |||||

| Mercurous Chloride (this compound) | Hg₂Cl₂ | 472.09 | White crystalline powder[2][3][4] | +1 | Insoluble |

| Ammonia (Aqueous) | NH₃ | 17.03 | Colorless gas/solution with pungent odor[2][3] | N/A | Soluble |

| Products | |||||

| Mercury | Hg | 200.59 | Silvery liquid; black when finely divided[2][3] | 0 | Insoluble |

| Mercury(II) Amidochloride | HgNH₂Cl | 252.07[6] | White powder/prisms[6][7] | +2 | 1.4 g/L (cold); decomposes in hot water.[6] Soluble in warm acids.[6] |

| Ammonium Chloride | NH₄Cl | 53.49 | White, hygroscopic solid[3] | N/A | Highly soluble |

Experimental Protocols

The reaction of this compound with ammonia is a standard procedure in qualitative analysis for identifying Group I cations. The following protocol outlines a representative method for this test.

Protocol: Qualitative Test for Mercury(I) Ion

Objective: To confirm the presence of the mercury(I) ion (Hg₂²⁺) in a sample containing Group I chloride precipitates (AgCl, PbCl₂, Hg₂Cl₂).

Materials:

-

Test tube containing the unknown Group I precipitate.

-

6 M Aqueous Ammonia (NH₃) solution.

-

Deionized water.

-

Centrifuge.

-

Pasteur pipettes.

Procedure:

-

Isolation of Precipitate: Begin with the white precipitate obtained after the addition of HCl to the initial sample and subsequent removal of any soluble PbCl₂ with hot water. This precipitate may contain AgCl and/or Hg₂Cl₂.[8]

-

Addition of Ammonia: To the remaining precipitate in the test tube, add approximately 1-2 mL (15-20 drops) of 6 M aqueous ammonia.[8]

-

Observation: Vigorously mix the contents with a stirring rod. The formation of a dark grey or black precipitate is a positive indication of the presence of the mercury(I) ion.[1][8]

-

Separation (Optional): Centrifuge the mixture to separate the black solid from the supernatant liquid. The supernatant can then be tested for the presence of silver ions, as AgCl dissolves in ammonia to form the soluble diammine silver(I) complex, [Ag(NH₃)₂]⁺.[9]

Expected Result: A positive test for Hg₂²⁺ is the immediate transformation of the white this compound precipitate into a black solid upon the addition of ammonia.

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the disproportionation of mercurous chloride upon reaction with ammonia.

Caption: Disproportionation of this compound with Ammonia.

Experimental Workflow Diagram

This diagram outlines the logical flow of the qualitative analysis protocol.

Caption: Workflow for Qualitative Analysis of Hg₂²⁺.

References

- 1. Qualitative Analysis [wiredchemist.com]

- 2. Hg2Cl2 + NH3 → Hg(NH2)Cl + Hg + HCl - Balanced equation | Chemical Equations online! [chemequations.com]

- 3. Hg2Cl2 + 2 NH3 → Hg(NH2)Cl + NH4Cl + Hg - Balanced equation | Chemical Equations online! [chemequations.com]

- 4. Hg2Cl2 + 2 NH3 → Hg + Hg(NH2)Cl + NH4Cl - Balanced equation | Chemical Equations online! [chemequations.com]

- 5. brainly.in [brainly.in]

- 6. Mercuric amidochloride - Wikipedia [en.wikipedia.org]

- 7. Mercury amide chloride (Hg(NH2)Cl) | ClH2HgN | CID 3032553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. web.williams.edu [web.williams.edu]

Thermodynamic Properties of Calomel (Mercury(I) Chloride): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of calomel (Mercury(I) Chloride, Hg₂Cl₂). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in electrochemical applications or require a thorough understanding of its energetic characteristics. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for the determination of these properties, and provides visualizations of experimental workflows and logical relationships.

Core Thermodynamic Properties of this compound

The thermodynamic stability and behavior of this compound are defined by several key parameters. These values are crucial for predicting the compound's reactivity, its performance as a reference electrode, and its behavior in various chemical systems. The standard thermodynamic properties of solid this compound at 298.15 K (25 °C) and 1 bar are summarized below.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -265.4 | kJ/mol[1] |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -210.7 | kJ/mol[2] |

| Standard Molar Entropy | S° | 191.6 | J/(mol·K)[1][2] |

| Molar Heat Capacity (at constant pressure) | C_p | 102.0 | J/(mol·K)[2] |

| Solubility Product in Water | K_sp | 1.43 x 10⁻¹⁸ | mol³/L³[1] |

Experimental Protocols for Thermodynamic Characterization

The accurate determination of the thermodynamic properties of this compound requires precise experimental techniques. The following sections detail the methodologies for key experiments.

Solution Calorimetry for Enthalpy of Formation

Solution calorimetry is a common method to determine the enthalpy of formation of a solid that may not be easily formed directly from its elements. The procedure involves measuring the heat changes of a series of reactions that can be summed up using Hess's Law.

Objective: To determine the standard enthalpy of formation (ΔfH°) of Hg₂Cl₂.

Materials and Equipment:

-

Isoperibol or adiabatic solution calorimeter

-

High-precision thermometer (e.g., Beckmann thermometer or thermistor)

-

Stirrer

-

Calibrated heater for electrical calibration

-

Glass reaction vessel (dewar)

-

Weighing bottles

-

Analytical balance

-

Mercury metal (Hg)

-

Mercury(II) chloride (HgCl₂)

-

Potassium chloride (KCl) solution (as a solvent)

-

Deionized water

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by electrical calibration or by carrying out a reaction with a known enthalpy change.

-

Reaction 1: Dissolution of HgCl₂: A precisely weighed amount of HgCl₂ is dissolved in a known volume of the KCl solution within the calorimeter. The temperature change (ΔT₁) is meticulously recorded.

-

Reaction 2: Reaction of Hg with HgCl₂ solution: A precisely weighed amount of liquid mercury is added to the solution from Reaction 1. The reaction is the formation of Hg₂Cl₂. The temperature change (ΔT₂) for this reaction is recorded.

-

Data Analysis: The heat of each reaction (q₁ and q₂) is calculated using the formula q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter.

-

Enthalpy Calculation: The enthalpies of the reactions (ΔH₁ and ΔH₂) are calculated per mole of the reactant.

-

Application of Hess's Law: The enthalpy of formation of Hg₂Cl₂ can be calculated by combining the measured enthalpies with the known standard enthalpy of formation of HgCl₂(aq).

Experimental Workflow for Solution Calorimetry

Caption: Workflow for determining enthalpy of formation via solution calorimetry.

Bomb Calorimetry for Enthalpy of Combustion

While not the primary method for an inorganic salt like this compound, bomb calorimetry can be used in a reaction scheme to determine its enthalpy of formation indirectly. The process involves measuring the heat of a reaction at constant volume.

Objective: To measure the heat of a reaction involving Hg₂Cl₂ at constant volume.

Materials and Equipment:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Sample pellet press

-

Ignition wire

-

Crucible

-

High-precision thermometer

-

Benzoic acid (for calibration)

-

The sample of interest (in a reaction involving Hg₂Cl₂)

Procedure:

-

Calibration: A pellet of benzoic acid of known mass is combusted in the bomb to determine the heat capacity of the calorimeter.

-

Sample Preparation: A precisely weighed pellet of the reactant mixture involving this compound is placed in the crucible.

-

Assembly: The crucible is placed in the bomb, and an ignition wire is attached.

-

Pressurization: The bomb is sealed and filled with high-pressure oxygen.

-

Calorimeter Setup: The bomb is placed in the calorimeter vessel containing a known mass of water.

-

Ignition: The sample is ignited, and the temperature change of the water is recorded until a maximum is reached and the system begins to cool.

-

Data Analysis: The heat released by the reaction is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire.

-

Enthalpy Calculation: The internal energy change (ΔU) is determined, and the enthalpy change (ΔH) is calculated using the relationship ΔH = ΔU + Δ(PV).

Experimental Workflow for Bomb Calorimetry

References

Calomel (Hg₂Cl₂) Phase Transitions Under Pressure

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mercurous chloride (Hg₂Cl₂), commonly known as calomel, is a material with significant scientific interest due to its unique physical properties, including a high degree of birefringence and its application in acousto-optic devices.[1] At ambient temperature and pressure, this compound crystallizes in a body-centered tetragonal structure (space group I4/mmm).[2] The structure is characterized by linear Cl-Hg-Hg-Cl molecules aligned parallel to the c-axis.[3] The application of external pressure induces significant changes in the crystal lattice, leading to a series of structural phase transitions. Understanding these transitions is crucial for harnessing the material's properties under extreme conditions and for the fundamental study of solid-state physics.

This technical guide provides a comprehensive overview of the pressure-induced phase transitions in this compound. It summarizes the key structural transformations, presents quantitative data in a structured format, details the experimental protocols used for these investigations, and provides visualizations of the transition pathways and experimental workflows.

Pressure-Induced Phase Transitions

This compound undergoes at least two distinct, successive structural phase transitions at room temperature as pressure is increased. The initial tetragonal phase transforms into a base-centered orthorhombic structure, which is then followed by a transition to a primitive orthorhombic phase at higher pressures.[2][4]

Tetragonal (I4/mmm) to Orthorhombic (Cmcm) Transition

At a relatively low pressure, the initial body-centered tetragonal (I4/mmm) structure of this compound transforms into a base-centered orthorhombic phase with Cmcm symmetry.[2][5] This transition has been reported to occur at approximately 0.25 GPa.[2][4] Some studies using high-pressure X-ray diffraction observed the onset of this structural change starting at around 0.5 GPa (5 kbar) and completing by 2.0 GPa (20 kbar).[3] This phase is stable over a considerable pressure range, up to approximately 9 GPa.[5] The nature of this transition has been explored through first-principle calculations, which investigate whether it is of a "displacive" or "order-disorder" type.[1]

Orthorhombic (Cmcm) to Orthorhombic (Pnma) Transition

Upon further compression, a second phase transition occurs at approximately 9 GPa (or 8.95 GPa).[4][5] The base-centered orthorhombic (Cmcm) structure transforms into a primitive orthorhombic phase with Pnma symmetry.[2][5] This transition was identified through low-frequency Raman spectroscopy studies and supported by first-principle calculations.[5]

Quantitative Data Summary

The following tables summarize the crystallographic data associated with the pressure-induced phase transitions of this compound.

Table 1: Phase Transition Pressures

| Transition | Initial Phase (Space Group) | Final Phase (Space Group) | Transition Pressure (GPa) |

| First | Tetragonal (I4/mmm) | Orthorhombic (Cmcm) | ~0.25 - 2.0[2][3][5] |

| Second | Orthorhombic (Cmcm) | Orthorhombic (Pnma) | ~9.0[2][4][5] |

Table 2: Lattice Parameters at Various Pressures

| Phase | Space Group | Pressure | a (Å) | b (Å) | c (Å) |

| Tetragonal | I4/mmm | Ambient[3] | 4.478 | 4.478 | 10.914 |

| Orthorhombic | Cmcm | 2.0 GPa (20 kbar)[3] | 4.23 | 4.54 | 10.44 |

Experimental Protocols

The investigation of high-pressure phase transitions requires specialized equipment and methodologies. The primary techniques used to study this compound are high-pressure X-ray diffraction and Raman spectroscopy, often employing a diamond anvil cell (DAC).

High-Pressure X-ray Diffraction (XRD)

High-pressure XRD is the definitive method for determining crystal structures under compression. It allows for direct measurement of lattice parameters and symmetry changes.

Methodology:

-

Sample Preparation: A small, powdered sample of this compound is placed into a hole in a metal gasket. A tiny ruby crystal is often included to serve as a pressure calibrant.[6]

-

Diamond Anvil Cell (DAC) Loading: The gasket is positioned between the culets (tips) of two diamond anvils. A pressure-transmitting medium, such as a noble gas (e.g., helium or argon) or silicone oil, is loaded into the sample chamber to ensure hydrostatic or near-hydrostatic conditions.[7][8]

-

Pressure Application: Pressure is applied to the sample by mechanically driving the diamonds together. The pressure is measured in situ by focusing a laser on the ruby chip and measuring the wavelength shift of its fluorescence lines.[6]

-

Data Collection: The DAC is mounted on a diffractometer, typically at a synchrotron radiation source which provides a highly brilliant and focused X-ray beam.[6][9] The beam passes through the diamond anvils and diffracts off the sample. The diffraction pattern is recorded on an area detector.[7]

-